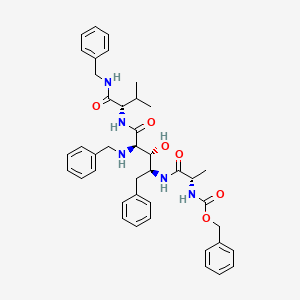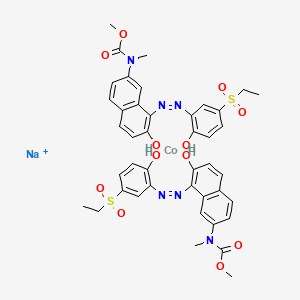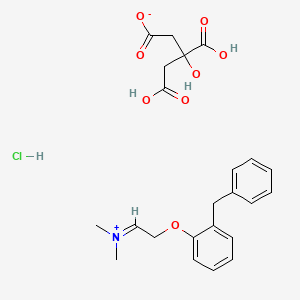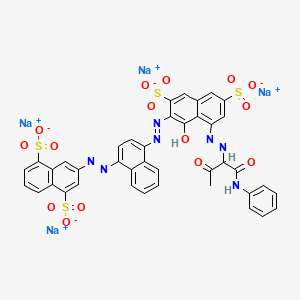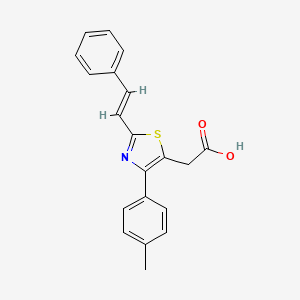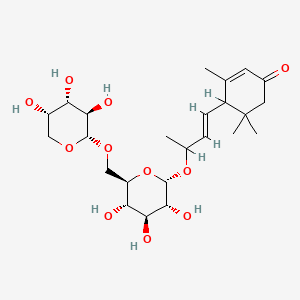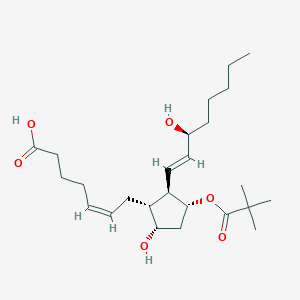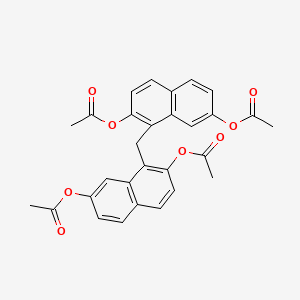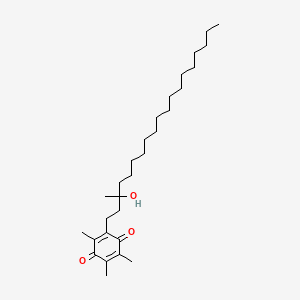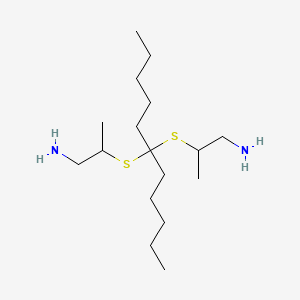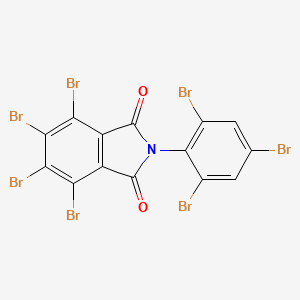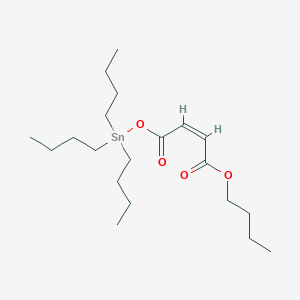
Solaradixine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Solaradixine is a glycoalkaloid found in the roots of Solanum laciniatum, a plant species belonging to the Solanaceae family . This compound is known for its complex structure, which includes a branched tetrasaccharide moiety linked to a steroidal alkaloid backbone . This compound has garnered attention for its potential biological activities, including antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Solaradixine involves the assembly of its tetrasaccharide glycoside moiety. This is typically achieved through a convergent synthesis approach, where reactivity-enhanced disaccharide glycosyl donors are coupled to a disaccharide acceptor in a 2+2 fashion . The use of protective groups, such as silyl ethers, is crucial to enhance the reactivity and yield of the glycosylation reactions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis of its glycoside moiety can be scaled up using automated glycosylation techniques and advanced carbohydrate synthesis methodologies . These methods ensure the efficient production of this compound for research and potential therapeutic applications.
化学反应分析
Types of Reactions
Solaradixine undergoes various chemical reactions, including:
Oxidation: The oxidation of the steroidal alkaloid backbone can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the glycosidic linkages and the steroidal core.
Substitution: Substitution reactions, particularly at the glycosidic moieties, can yield different glycoalkaloid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and glycosyl donors for substitution reactions .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced glycosides, and various substituted glycoalkaloids .
科学研究应用
作用机制
The mechanism of action of Solaradixine involves its interaction with molecular targets such as viral proteases. It has been shown to bind with high affinity to the 3C-like protease of SARS-CoV-2, inhibiting its activity and thereby preventing viral replication . The binding of this compound to the protease induces conformational changes that disrupt the enzyme’s function .
相似化合物的比较
Solaradixine is part of a group of glycoalkaloids found in the Solanum genus. Similar compounds include:
- Solasonine
- Solamargine
- Solashbanine
- Solaradine
- Robustine
- Ravifoline
Uniqueness
What sets this compound apart from these similar compounds is its unique tetrasaccharide moiety, which contributes to its distinct biological activities and binding properties . The specific arrangement of sugar units in this compound enhances its stability and binding affinity to target proteins .
属性
CAS 编号 |
28512-69-8 |
|---|---|
分子式 |
C51H83NO21 |
分子量 |
1046.2 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-[(5'R,6R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C51H83NO21/c1-20-8-13-51(52-16-20)21(2)32-28(73-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)66-48-44(72-45-40(63)37(60)33(56)22(3)65-45)42(36(59)31(19-55)69-48)70-47-43(39(62)35(58)30(18-54)68-47)71-46-41(64)38(61)34(57)29(17-53)67-46/h6,20-22,24-48,52-64H,7-19H2,1-5H3/t20-,21+,22+,24+,25?,26?,27?,28?,29-,30-,31-,32?,33+,34-,35-,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+,46+,47+,48-,49+,50+,51-/m1/s1 |
InChI 键 |
GIHGNUCHPKDXJW-FGSZFCSWSA-N |
手性 SMILES |
C[C@@H]1CC[C@@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)NC1 |
规范 SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


